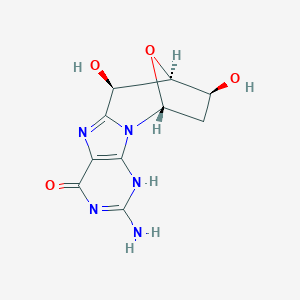
8,5'-Cyclo-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,5'-cyclo-2'-deoxyguanosine is an organic heterotetracyclic compound obtained by intramolecular formation of a C-C bond between positions 8 and 5' of 2'-deoxyguanosine. It has a role as a Mycoplasma genitalium metabolite. It is a N-glycosyl compound, an aromatic amine, a bridged compound, a diol and an organic heterotetracyclic compound. It derives from a 2'-deoxyguanosine.
科学的研究の応用
Structural Characteristics
The structure of 8,5'-cyclo-2'-deoxyguanosine presents notable alterations compared to unmodified nucleosides. The formation of this lesion results in:
- Covalent Bonding : An additional bond between C5' and C8 of the guanine base.
- Altered Sugar Pucker : The cyclization modifies the sugar's conformation, affecting base stacking and helical stability.
- Base Pairing Effects : While Watson-Crick pairing is maintained with complementary bases, the structural perturbations can destabilize adjacent base pairs .
DNA Repair Mechanisms
This compound is primarily repaired by the nucleotide excision repair (NER) pathway rather than the base excision repair (BER) pathway. This distinction highlights its role in cellular responses to oxidative damage:
- Repair Pathway : cdG lesions are recognized as substrates for NER due to their bulky structure, which hinders normal replication processes and poses challenges for polymerases .
- Impact on Repair Efficiency : Studies indicate that the presence of cdG can significantly impede DNA polymerases and nucleases, leading to replication blocks and potential mutagenesis in organisms like Escherichia coli and human cells .
Neurodegeneration Studies
Research has implicated this compound in neurodegenerative conditions associated with xeroderma pigmentosum:
- Xeroderma Pigmentosum (XP) : Patients with XP exhibit a deficiency in NER, leading to an accumulation of oxidative DNA lesions like cdG. This accumulation is hypothesized to contribute to neurological deficits observed in these patients .
- Biomarker Potential : Elevated levels of cdG have been proposed as biomarkers for oxidative stress and DNA damage in clinical settings, particularly in prediabetes and other metabolic disorders .
Genotoxicity Assessments
The genotoxic effects of this compound have been extensively studied:
- Mutagenic Properties : The lesion's ability to block replication can lead to mutations if not properly repaired. This mutagenicity has been demonstrated through various assays involving bacterial systems .
- Experimental Models : In vitro studies using plasmids treated with hydroxyl radicals have shown that cdG lesions can be specifically repaired by NER enzymes, providing insights into their biological significance and potential therapeutic targets .
Case Studies
特性
CAS番号 |
104504-22-5 |
|---|---|
分子式 |
C10H11N5O4 |
分子量 |
265.23 g/mol |
IUPAC名 |
(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |
InChI |
InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |
InChIキー |
JYCOZDWXEDYCIX-VPXOEYFHSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |
異性体SMILES |
C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |
正規SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |
同義語 |
8,5'-cyclo-2'-deoxyguanosine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















